molecular formula C11H10N2S B575771 5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine CAS No. 175841-12-0

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine

Cat. No.: B575771
CAS No.: 175841-12-0
M. Wt: 202.275
InChI Key: QXVOZFBNJHPTOE-UHFFFAOYSA-N
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Description

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amines with appropriate thioamide precursors . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other benzothiazole derivatives used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propargyl group (prop-2-yn-1-yl) allows for unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

175841-12-0

Molecular Formula

C11H10N2S

Molecular Weight

202.275

IUPAC Name

5-methyl-N-prop-2-ynyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H10N2S/c1-3-6-12-11-13-9-7-8(2)4-5-10(9)14-11/h1,4-5,7H,6H2,2H3,(H,12,13)

InChI Key

QXVOZFBNJHPTOE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=N2)NCC#C

Synonyms

2-Benzothiazolamine,5-methyl-N-2-propynyl-(9CI)

Origin of Product

United States

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